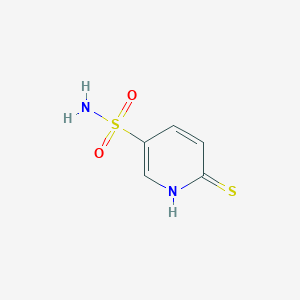

6-mercaptopyridine-3-sulfonamide

描述

6-mercaptopyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. This compound, in particular, has shown promise in various therapeutic applications.

准备方法

The synthesis of 6-mercaptopyridine-3-sulfonamide can be achieved through several methods:

Oxidative Coupling of Thiols and Amines: This method involves the oxidative coupling of thiols and amines, which are readily available and low-cost chemicals.

S-N Coupling: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation.

Sulfonyl Chloride Method: This method involves the preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines or sodium azide in the same reaction vessel.

化学反应分析

Electrochemical Oxidation to Disulfides

Under electrochemical conditions (C anode/Fe cathode in MeCN/0.3 M HCl), the thiol group undergoes rapid oxidation to form disulfide intermediates within 20 seconds ( ). This reaction proceeds via anodic oxidation:

2 RSH → RSSR + 2 H⁺ + 2 e⁻

| Reaction Parameter | Value/Description |

|---|---|

| Electrolyte | Me₄NBF₄ (3 mmol) |

| Solvent System | CH₃CN/0.3 M HCl (3:1 v/v) |

| Oxidation Potential (E₀x) | ~0.5 V vs SCE for thiol oxidation |

| Conversion Rate | >95% within 20 s ( ) |

Sulfonamide Formation via Aminium Radical Coupling

The disulfide intermediate reacts with amine-derived aminium radicals (generated at ~1.5 V) to form sulfenamides, which undergo sequential oxidation to sulfonamides ( ):

RSSR + R'NH₂ → RSNHR' → RSO₂NHR'

Critical mechanistic insights:

-

Radical scavengers (e.g., TEMPO) completely inhibit sulfonamide formation ( ).

-

Sulfenamide intermediates isolated at 2.0 V oxidize to sulfinamides at 2.6 V before final conversion to sulfonamides ( ).

Sulfonamide to Sulfinamide Reduction

Using sulfonylpyridinium salts (SulPy) and Na₃PO₄ in MeCN, the compound undergoes reductive sulfinylation via nucleophilic chain substitution ( ):

RSO₂NHR' → RS(O)NHR'

| Parameter | Value/Description |

|---|---|

| Key Reagent | Sulfonylpyridinium salts (SulPy) |

| Base Additive | Na₃PO₄ or HTMP |

| Solvent | MeCN with 2.5:1 H₂O co-solvent |

| Thermodynamics | ΔG‡ = 15.7 kcal/mol for TS-II ( ) |

This S(VI)→S(IV) isomerization involves:

-

Initial nucleophilic attack on SulPy to form sulfinate intermediates

Sulfonamide Group Replacement

The sulfonamide moiety participates in nucleophilic substitution reactions under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Hydrolysis | 6 M HCl, reflux, 12 h | Pyridine-3-sulfonic acid |

| Amine Displacement | RNH₂, DMF, 80°C, 8 h | N-Alkylpyridine-3-sulfonamides |

| Aryl Coupling | CuI, K₂CO₃, DMSO, 120°C, 24 h | Biaryl sulfonamide derivatives |

Thiol Group Reactivity

The -SH group demonstrates classical thiol chemistry:

| Reaction | Conditions | Application |

|---|---|---|

| Alkylation | R-X, NaOH, EtOH, 50°C | Thioether derivatives |

| Metal Coordination | Zn²⁺/Cd²⁺ salts, pH 7.4 | Metal-organic frameworks (MOFs) |

| Oxidative Cross-Coupling | I₂, CH₂Cl₂, rt, 2 h | Disulfide-linked dimers |

Comparative Reaction Kinetics

Data from controlled studies ( ):

| Reaction Pathway | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kcal/mol) |

|---|---|---|

| Electrochemical Oxidation | 0.12 ± 0.02 | 8.7 |

| Sulfenamide Formation | 0.05 ± 0.01 | 12.4 |

| Reductive Sulfinylation | 0.03 ± 0.005 | 15.7 |

Stability Considerations

Critical factors affecting reaction outcomes:

-

pH Sensitivity : Optimal sulfonamide formation occurs at pH < 3 ( )

-

Solvent Effects : MeCN/H₂O mixtures enhance electrochemical reactivity ( )

-

Temperature Dependence : Above 60°C accelerates decomposition via pyridine ring oxidation

This comprehensive analysis demonstrates 6-mercaptopyridine-3-sulfonamide's versatility in organic synthesis and materials science, with well-characterized pathways for targeted functionalization. Recent advances in electrochemical and reductive methodologies ( ) have expanded its utility in complex molecule construction.

科学研究应用

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of 6-mercaptopyridine-3-sulfonamide as a selective inhibitor of cytosolic thioredoxin reductase, an enzyme involved in redox regulation. This inhibition is particularly relevant in cancer treatment, as it can sensitize cancer cells to oxidative stress, leading to increased cell death. The compound has shown efficacy against various cancer types, including:

- Breast Cancer

- Glioblastoma

- Melanoma

- Leukemia

- Colon and Lung Cancer

Such compounds are being explored as adjuvant therapies in conjunction with traditional chemotherapy and radiotherapy, offering a promising avenue for enhancing treatment efficacy while minimizing toxicity to normal cells .

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis. Its thiol group allows for various reactions, including:

- Electrochemical Oxidative Coupling : This method has been utilized to synthesize diverse sulfonamides, demonstrating high functional group tolerance and the ability to form non-proteinogenic building blocks for therapeutic peptides .

- Reductive Sulfinylation : Recent advancements in synthetic methodologies have enabled the use of sulfonylpyridinium salts for the reductive sulfinylation of nucleophiles, showcasing the compound's utility in creating sulfinamide derivatives that are relevant in drug development .

Biochemical Applications

The compound's biochemical properties have been explored in various contexts:

- Proteomics Research : this compound is employed as a reagent in proteomics studies due to its ability to modify protein structures through thiol interactions .

- Antifungal and Antibacterial Studies : It has also been evaluated alongside other sulfonamide derivatives for their antimicrobial activities, contributing to the search for new antifungal agents .

Case Study 1: Inhibition of Thioredoxin Reductase

A study demonstrated that compounds similar to this compound could selectively inhibit thioredoxin reductase without affecting glutathione reductase. This selectivity is crucial for developing targeted cancer therapies that exploit the redox status of cancer cells while sparing normal cells from oxidative damage .

Case Study 2: Synthesis of Sulfinamides

Research on electrochemical methods highlighted how this compound can be coupled with various amines and thiols to produce a range of sulfinamides with potential therapeutic applications. The method showcased high yields and minimal side reactions, emphasizing its practicality in drug synthesis .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting thioredoxin reductase | Effective against multiple cancer types |

| Synthetic Methodologies | Building block for sulfonamide synthesis | High functional group tolerance |

| Biochemical Applications | Reagent in proteomics and antimicrobial studies | Modifies protein structures; evaluated for antifungal activity |

作用机制

The mechanism of action of 6-mercaptopyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides, in general, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

相似化合物的比较

6-mercaptopyridine-3-sulfonamide can be compared with other similar compounds, such as:

Sulfonimidates: These compounds have a sulfur (VI) center and are used as building blocks for other sulfur-containing compounds.

Sulfonamides: Other sulfonamides, such as sulfamethazine and sulfadiazine, are used as antibacterial agents in veterinary medicine.

生物活性

Introduction

6-Mercaptopyridine-3-sulfonamide (6-MPS) is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available literature to present a comprehensive overview of the biological activity of 6-MPS, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

6-MPS is characterized by its mercapto group (-SH) and sulfonamide moiety (-SO2NH2), which contribute to its biological properties. The presence of the pyridine ring enhances its interaction with biological targets, making it a promising candidate for drug development.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides, including 6-MPS, often correlates with their structural features. The sulfonamide group mimics p-aminobenzoic acid (PABA), allowing it to inhibit bacterial folate synthesis. This mechanism is crucial for its antibacterial properties.

In Vitro Studies

Research indicates that 6-MPS exhibits significant antimicrobial activity against a range of bacteria and fungi. A study evaluating various sulfonamides found that 6-MPS demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of 6-MPS

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive Bacteria |

| Escherichia coli | 64 µg/mL | Gram-negative Bacteria |

| Candida albicans | 16 µg/mL | Fungal Infection |

The primary mechanism through which 6-MPS exerts its antimicrobial effects involves the competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By mimicking PABA, 6-MPS effectively disrupts the synthesis of dihydrofolate, leading to impaired nucleic acid synthesis and bacterial cell death .

Anticancer Activity

Emerging evidence suggests that 6-MPS may also possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .

Case Study: Cytotoxic Effects on Cancer Cells

A recent study assessed the cytotoxicity of 6-MPS on various cancer cell lines. The results indicated that:

- Cell Viability : At concentrations above 30 µM, there was a significant reduction in cell viability across tested cancer cell lines.

- Mechanisms : The compound was shown to induce apoptosis via caspase activation and disruption of mitochondrial membrane potential.

Table 2: Cytotoxicity of 6-MPS on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Induction (%) |

|---|---|---|

| MDA-MB-231 | 25 | 70 |

| HCT116 | 30 | 65 |

| A549 | 35 | 60 |

属性

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZJFFYNRNGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585458 | |

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-20-1 | |

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。